2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde
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Overview
Description
2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromine atom, a methoxybenzyl group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde typically involves the bromination of 6-hydroxybenzaldehyde followed by the protection of the hydroxyl group with a methoxybenzyl group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent such as dichloromethane or chloroform. The protection step may involve the use of methoxybenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 2-Bromo-6-((4-methoxybenzyl)oxy)benzoic acid.
Reduction Reactions: The major product is 2-Bromo-6-((4-methoxybenzyl)oxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism of action would depend on the specific context and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 4-Methoxybenzyl chloride
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}benzaldehyde
Uniqueness
2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzaldehyde core. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique set of properties that can be exploited in various chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-6-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(16)13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJXYKCQSMITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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